

# Guidance for Principal Investigators on Recent Biological Research Executive Orders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | EO-122   |           |
| Cat. No.:            | B1207757 | Get Quote |

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to navigate the requirements of recent executive orders impacting biological research. The guidance is divided into two main sections, addressing the Executive Order on Improving the Safety and Security of Biological Research and the Executive Order on Advancing Biotechnology and Biomanufacturing Innovation.

# Section 1: Executive Order on Improving the Safety and Security of Biological Research (Issued May 5, 2025)

This executive order introduces significant changes to the oversight of life sciences research, particularly research involving pathogens with the potential to cause pandemics. It supersedes previous policies on Dual Use Research of Concern (DURC) and Pathogens with Enhanced Pandemic Potential (PEPP).[1][2]

## **Application Notes for Principal Investigators**

Principal Investigators (PIs) must immediately assess their current and proposed research portfolios to ensure compliance with this executive order. The National Institutes of Health (NIH) has issued specific guidance in response to this order, including the immediate cessation of funding for research now defined as "dangerous gain-of-function research."[1][3]

Key Mandates and Implications:

#### Methodological & Application





- Pause on "Dangerous Gain-of-Function Research": The executive order mandates a pause
  on federally funded "dangerous gain-of-function research."[1][4][5] PIs with existing awards
  for research that may fall under this new definition should halt the work and consult with their
  program officer.
- New Funding Restrictions: As of May 5, 2025, the NIH will not accept new grant applications
  or contract proposals for research that meets the criteria for dangerous gain-of-function
  research.[1]
- Superseding of Previous Policies: This executive order replaces the 2024 U.S. Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential (DURC/PEPP Policy).[1][2]
- Expanded Oversight: The order directs the development of a strategy to govern, limit, and track both federally and non-federally funded dangerous gain-of-function research.[4][5][6]
- Nucleic Acid Synthesis Screening: The order calls for the revision of the 2024 Framework for Nucleic Acid Synthesis Screening to ensure more robust and verifiable screening mechanisms to prevent the misuse of synthetic DNA and RNA.[6][7]
- Increased Accountability: Research institutions receiving federal funding will be required to report all dangerous gain-of-function research, regardless of the funding source.[5] Violations may result in the revocation of federal funding and a potential five-year debarment.[5]

#### Data Presentation: Key Definitions and Timelines

To aid PIs in understanding the scope of the executive order, the following tables summarize key definitions and timelines for implementation.



| Term                                | Definition                                                                                                                                                                                                                                                                                                                                                                                                                                                                               |
|-------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Dangerous Gain-of-Function Research | Scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility, which could result in significant societal consequences.[4]                                                                                                                                                                                                                                                                   |
| Covered Research Activities         | Research that seeks or achieves one or more of the following outcomes: enhancing the harmful consequences of an agent or toxin; disrupting beneficial immunological responses; conferring resistance to useful prophylactic or therapeutic interventions; increasing stability, transmissibility, or dissemination; altering host range or tropism; enhancing the susceptibility of a human host population; or generating or reconstituting an eradicated or extinct agent or toxin.[6] |

| Agency Action                                             | Deadline                          |
|-----------------------------------------------------------|-----------------------------------|
| Revision of DURC/PEPP Policy                              | Within 120 days of May 5, 2025[7] |
| Revision of Nucleic Acid Synthesis Screening<br>Framework | Within 90 days of May 5, 2025[7]  |
| Development of Strategy for Non-Federally Funded Research | Within 180 days of May 5, 2025[7] |

## **Experimental Protocols: Assessing Research Against the Executive Order**

The following protocol provides a step-by-step process for PIs to assess whether their research falls within the scope of the executive order.

Protocol for Self-Assessment of Research



#### · Initial Screening:

- Does your research involve infectious agents or toxins?
- If yes, proceed to Step 2. If no, your research is likely outside the scope of this specific provision of the executive order.
- Assessment of "Covered Research Activities":
  - Review the definition of "Covered Research Activities" in the table above.
  - Carefully consider the aims and potential outcomes of your experiments. Does your research plan to, or could it reasonably be anticipated to, result in any of the listed outcomes?
  - Document your assessment for each of the seven categories of covered activities.
- Evaluation of "Dangerous Gain-of-Function" Potential:
  - If your research involves any "Covered Research Activities," assess whether it meets the definition of "Dangerous Gain-of-Function Research."
  - Specifically, does the research enhance the pathogenicity or increase the transmissibility of an infectious agent or toxin?
  - Could the potential outcomes have "significant societal consequences"? This requires a
    careful consideration of the pathogen's potential for spread, the severity of disease it could
    cause, and the availability of countermeasures.
- Consultation and Reporting:
  - If, after your self-assessment, you believe your research may fall under the definition of "dangerous gain-of-function research," you must immediately contact your institution's biosafety officer and your funding agency's program officer.
  - For ongoing research, halt all experiments that could be considered "dangerous gain-offunction" until you have received clear guidance from your institution and funding agency.



 For new proposals, do not submit until you have clarified the research's status with the funding agency.

### **Mandatory Visualization: Workflows and Oversight**

The following diagrams illustrate the decision-making workflow for PIs and the new oversight structure.



Click to download full resolution via product page



PI Decision Workflow for Research Assessment.



Click to download full resolution via product page

New Oversight and Reporting Structure.

# Section 2: Executive Order on Advancing Biotechnology and Biomanufacturing Innovation (Issued September 12, 2022)

This executive order outlines a whole-of-government approach to foster a sustainable, safe, and secure American bioeconomy.[8] It presents opportunities for PIs to align their research with national priorities and potentially access new funding streams.

#### **Application Notes for Principal Investigators**







This executive order aims to accelerate biotechnology and biomanufacturing innovation to address societal goals in health, climate change, energy, food security, and agriculture.[8][9] [10] PIs should consider how their research can contribute to these goals.

#### Key Initiatives and Opportunities:

- Data for the Bioeconomy Initiative: This initiative seeks to ensure that high-quality biological data is secure and readily accessible to drive breakthroughs.[9] PIs should be aware of forthcoming data sharing policies and consider how their data management plans can align with the principles of making data findable, accessible, interoperable, and reusable (FAIR).
- Domestic Biomanufacturing: The order emphasizes expanding domestic biomanufacturing capacity.[9][10] Research with translational potential, especially that which can be scaled up for manufacturing in the U.S., is likely to be prioritized.
- Workforce Development: The executive order calls for expanding education and training
  opportunities in biotechnology and biomanufacturing.[8] PIs can strengthen their grant
  proposals by including robust training and mentorship plans, particularly for individuals from
  underserved communities.
- Streamlined Regulatory Pathways: The order aims to clarify and streamline the regulatory process for biotechnology products, which could accelerate the translation of research from the lab to the market.[10]
- Increased Federal Investment: The order signals a commitment to bolstering federal investment in key areas of biotechnology and biomanufacturing.[10]

### **Data Presentation: Key Initiatives of the Executive Order**



| Initiative                                                    | Objectives                                                                                                                                                                                                                            |
|---------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| National Biotechnology and Biomanufacturing Initiative (NBBI) | To coordinate a whole-of-government approach to advance biotechnology and biomanufacturing for innovative solutions in health, climate change, energy, food security, agriculture, supply chain resilience, and national security.[9] |
| Data for the Bioeconomy Initiative                            | To ensure high-quality, wide-ranging, easily accessible, and secure biological data sets to drive breakthroughs.[9]                                                                                                                   |
| Domestic Biomanufacturing Ecosystem                           | To improve and expand domestic biomanufacturing production capacity and processes and to accelerate the translation of basic research into practice.[9]                                                                               |
| Biotechnology and Biomanufacturing Workforce                  | To expand training and education opportunities for all Americans in biotechnology and biomanufacturing.[8]                                                                                                                            |

## Protocols for Aligning Research with the Executive Order

Protocol for Aligning Research Proposals with the National Biotechnology and Biomanufacturing Initiative

- Identify Relevant Societal Goals: Review the societal goals outlined in the executive order (health, climate change, energy, food security, agriculture, supply chain resilience, national security).[8] Clearly articulate in your proposal how your research addresses one or more of these goals.
- Incorporate Data Sharing and Management: Develop a robust data management and sharing plan that aligns with the FAIR data principles. Highlight how your data will contribute to the broader "biological data ecosystem."[9]
- Highlight Translational and Biomanufacturing Potential: If applicable, describe the potential for your research to be translated into practical applications and scaled for domestic



biomanufacturing.

- Emphasize Workforce Development: Detail your plans for training the next generation of scientists and researchers, with a focus on interdisciplinary education and opportunities for individuals from diverse backgrounds.[8]
- Address Biosafety and Biosecurity: Explicitly address how your research will be conducted in an ethical, responsible, and secure manner, consistent with the executive order's emphasis on safeguarding the U.S. bioeconomy.[8]

# Mandatory Visualization: Pillars of the National Biotechnology and Biomanufacturing Initiative

The following diagram illustrates the key pillars of the National Biotechnology and Biomanufacturing Initiative.



Click to download full resolution via product page

Key Pillars of the NBBI.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. about.citiprogram.org [about.citiprogram.org]







- 2. White House Issues Executive Order on Improving the Safety and Security of Biological Research Office of Science Policy [osp.od.nih.gov]
- 3. NIH Implementation of Executive Order on Improving the Safety and Security of Biological Research Office of Science Policy [osp.od.nih.gov]
- 4. lathropgpm.com [lathropgpm.com]
- 5. whitehouse.gov [whitehouse.gov]
- 6. bgrdc.com [bgrdc.com]
- 7. akingump.com [akingump.com]
- 8. Executive Order on Advancing Biotechnology and Biomanufacturing Innovation for a Sustainable, Safe, and Secure American Bioeconomy | The White House [bidenwhitehouse.archives.gov]
- 9. bigmoleculewatch.com [bigmoleculewatch.com]
- 10. Executive Order on Advancing Biotechnology and Biomanufacturing Innovation:
   Modernizing Regulation Under the Coordinated Framework | Insights | Sidley Austin LLP [sidley.com]
- To cite this document: BenchChem. [Guidance for Principal Investigators on Recent Biological Research Executive Orders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207757#guidance-for-principal-investigators-on-the-biological-research-executive-order]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com